molecular formula C24H25NO B1627885 4-Benzyl-7,7-diphenyl-1,4-oxazepane CAS No. 60162-88-1

4-Benzyl-7,7-diphenyl-1,4-oxazepane

Cat. No.: B1627885
CAS No.: 60162-88-1
M. Wt: 343.5 g/mol
InChI Key: AXGFRTMQZZYULN-UHFFFAOYSA-N
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Description

4-Benzyl-7,7-diphenyl-1,4-oxazepane is a heterocyclic compound with the molecular formula C24H25NO It is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with benzyl and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-7,7-diphenyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with diphenyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-7,7-diphenyl-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Benzyl-7,7-diphenyl-1,4-oxazepane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-7,7-diphenyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-7,7-diphenyl-1,4-thiazepane: Similar structure but contains sulfur instead of oxygen.

    4-Benzyl-7,7-diphenyl-1,4-diazepane: Contains two nitrogen atoms in the ring.

    4-Benzyl-7,7-diphenyl-1,4-oxazepine: Contains an additional double bond in the ring.

Uniqueness

4-Benzyl-7,7-diphenyl-1,4-oxazepane is unique due to its specific combination of benzyl and diphenyl substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-benzyl-7,7-diphenyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-4-10-21(11-5-1)20-25-17-16-24(26-19-18-25,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGFRTMQZZYULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605472
Record name 4-Benzyl-7,7-diphenyl-1,4-oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60162-88-1
Record name 4-Benzyl-7,7-diphenyl-1,4-oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-7,7-diphenyl-1,4-oxazepane
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4-Benzyl-7,7-diphenyl-1,4-oxazepane
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4-Benzyl-7,7-diphenyl-1,4-oxazepane
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